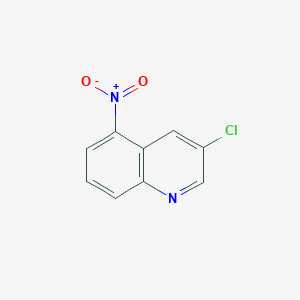3-Chloro-5-nitroquinoline
CAS No.:
Cat. No.: VC17457387
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5ClN2O2 |
|---|---|
| Molecular Weight | 208.60 g/mol |
| IUPAC Name | 3-chloro-5-nitroquinoline |
| Standard InChI | InChI=1S/C9H5ClN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |
| Standard InChI Key | JYTNRQXYPGHCMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=N2)Cl)C(=C1)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Identity and Formula
3-Chloro-5-nitroquinoline (CHClNO) derives from quinoline (CHN) through substitution of hydrogen atoms at positions 3 and 5 with chlorine and nitro groups, respectively. The molecular weight is calculated as 208.6 g/mol, with a chlorine atom contributing 35.45 g/mol and the nitro group adding 46.01 g/mol to the base quinoline structure .
Spectral Characteristics
While direct spectral data for 3-Chloro-5-nitroquinoline are unavailable, analogous compounds suggest distinctive features:
-
Infrared (IR) Spectroscopy: The nitro group typically exhibits strong absorption bands near 1520 cm (asymmetric stretching) and 1350 cm (symmetric stretching) . Chlorine substituents may cause minor shifts in aromatic C-H stretching modes (~3050 cm).
-
Nuclear Magnetic Resonance (NMR): In chloro-nitroquinolines, deshielding effects from electron-withdrawing groups result in downfield shifts for protons adjacent to substituents. For example, in 3-chloro-5-nitrotoluene, aromatic protons resonate at δ 7.50–8.03 ppm in H-NMR . Similar shifts are expected for the quinoline analog.
Synthesis Pathways
Nitration and Chlorination of Quinoline
The synthesis of 3-Chloro-5-nitroquinoline likely involves sequential nitration and chlorination steps. A patented method for 3-chloro-5-nitrotoluene illustrates a scalable approach:
-
Nitration: Toluene derivatives are nitrated using a mixture of nitric and sulfuric acids under controlled temperatures (0–10°C) to prevent over-nitration .
-
Chlorination: Chlorine introduction via electrophilic substitution, often employing FeCl as a catalyst, yields the chloro-nitro product .
Adapting this to quinoline requires careful regioselectivity. Quinoline’s inherent reactivity favors nitration at the 5- and 8-positions due to resonance stabilization . Directed ortho-metallation or protecting group strategies may be necessary to achieve 3-chloro-5-nitro substitution.
Reduction and Functionalization
Post-synthesis modifications include reductions to aminoderivatives. For instance, 3-chloro-5-nitrotoluene is reduced using SnCl in ethanol to yield 3-chloro-5-methylaniline . Similarly, 3-Chloro-5-nitroquinoline could be reduced to 3-chloro-5-aminoquinoline, a potential intermediate for pharmaceuticals or agrochemicals.
Crystallographic Behavior
Hydrogen Bonding and Packing
-
O–H···N Hydrogen Bonds: Carboxylic acid protons form strong hydrogen bonds with quinoline’s nitrogen (2.6–2.8 Å). In 3-Chloro-5-nitroquinoline, analogous interactions may occur if hydroxyl or amine groups are present.
Lattice Parameters
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chloro-nitroquinolines serve as precursors to antimalarial and anticancer agents. For example, chloroquine derivatives rely on halogenation for bioactivity . The nitro group in 3-Chloro-5-nitroquinoline may be reduced to an amine, enabling conjugation with targeting moieties in drug design.
Materials Science
Nitroquinolines contribute to optoelectronic materials due to their electron-deficient aromatic systems. In a patent, 3-chloro-5-methylphenylisocyanate (derived from chloro-nitrotoluene) is used in optical resolving agents . Similarly, 3-Chloro-5-nitroquinoline could stabilize charge-transfer complexes in organic semiconductors.
Challenges and Future Directions
Synthetic Optimization
Current methods for chloro-nitro aromatics face challenges in regioselectivity and yield. Advances in catalytic C–H functionalization or flow chemistry could improve efficiency for 3-Chloro-5-nitroquinoline .
Toxicity and Environmental Impact
Chlorinated nitro compounds often exhibit environmental persistence. Biodegradation studies and green chemistry approaches are critical to mitigate ecological risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume